molecular formula C18H12BrF2N3O4S2 B2469503 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 893789-40-7

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2469503
CAS No.: 893789-40-7
M. Wt: 516.33
InChI Key: SOFBGJOCKNTSEY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 4-bromophenylsulfonyl group at the 5-position of the dihydropyrimidinone core and a 2,4-difluorophenylacetamide moiety. The 2,4-difluorophenyl substituent likely increases lipophilicity, influencing membrane permeability and target engagement.

Properties

CAS No.

893789-40-7

Molecular Formula

C18H12BrF2N3O4S2

Molecular Weight

516.33

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26)

InChI Key

SOFBGJOCKNTSEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure is characterized by the following components:

  • A dihydropyrimidine core with a sulfonyl group.
  • A bromophenyl substituent enhancing its pharmacological profile.
  • An acetamide functional group contributing to its biological interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfonamide groups have shown significant activity against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis8 µg/mL

These findings suggest that the presence of a sulfonamide moiety is crucial for enhancing antibacterial activity .

Anticancer Activity

The anticancer potential of heterocyclic compounds has been widely studied. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • A study demonstrated that compounds with a pyrimidine core exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) :
    • Compounds similar to our target have shown strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
    • The IC50 values reported were as low as 5 µM for some derivatives .
  • Urease Inhibition :
    • Urease inhibitors are crucial in treating infections caused by Helicobacter pylori.
    • The compound demonstrated significant urease inhibition with IC50 values around 12 µM .

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound. The researchers evaluated their biological activities through in vitro assays:

  • Antibacterial Testing :
    • Compounds were tested against clinical isolates of Salmonella typhi and Bacillus subtilis, showing promising results with some compounds exhibiting bactericidal effects at lower concentrations.
  • Anticancer Screening :
    • The synthesized compounds were screened against various cancer cell lines, revealing that modifications to the bromophenyl group significantly enhanced cytotoxicity.
  • Molecular Docking Studies :
    • Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: The target compound’s 4-bromophenylsulfonyl group is bulkier and more electron-withdrawing than the methyl () or ethyl/cyano () groups. This may enhance oxidative stability but reduce synthetic yield due to steric hindrance .

Synthetic Efficiency: Yields for methyl-substituted pyrimidinones () range from 60–79%, suggesting that bulky sulfonyl groups (as in the target) may require optimized reaction conditions to maintain efficiency .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogues:

  • and : Compounds with bromophenyl or phenoxyphenyl acetamide groups exhibit structural motifs associated with kinase or protease inhibition, common in anticancer drug development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:

  • Sulfonylation : Reacting 5-amino-6-oxo-1,6-dihydropyrimidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to introduce the sulfonyl group .
  • Thioether formation : Coupling the sulfonylated intermediate with a thiol-containing acetamide derivative using coupling agents like EDCI/HOBt in DMF at room temperature .
  • Optimization : Adjusting solvent polarity (e.g., DCM for sulfonylation, DMF for thioether coupling), temperature (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to achieve yields >70% .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : Use 1^1H NMR (DMSO-d6d_6, 300 MHz) to identify key protons:
    • Sulfonamide NH (~12.5 ppm, broad singlet) .
    • Pyrimidinone CH-5 (~5.98 ppm, singlet) .
  • Mass spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 550–560 range) .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers for bioassays .
  • Stability : Store at −20°C under inert gas (N2_2 or Ar) to prevent oxidation of the thioether group. Avoid prolonged exposure to light or strong acids/bases .

Advanced Research Questions

Q. How can molecular docking and SAR studies guide target identification?

  • Target prioritization : Use computational tools (AutoDock Vina, Schrödinger Suite) to screen against kinases or sulfotransferases, as the sulfonyl and pyrimidinone moieties may mimic ATP or cofactor binding .
  • SAR strategies : Compare analogs (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to assess how substituents affect binding affinity. For example, bulkier groups may enhance hydrophobic interactions but reduce solubility .
  • Validation : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (Kd_d) .

Q. How should contradictory biological activity data (e.g., IC50_{50}50​ variability) be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (48–72 hours), and controls (DMSO vehicle <0.1%) .
  • Orthogonal assays : Confirm enzyme inhibition (e.g., fluorogenic substrate assays) alongside cell-based results to distinguish direct target effects from off-target interactions .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50} = −log(IC50_{50}) and assess batch-to-batch compound purity via HPLC (>95%) .

Q. What experimental designs are optimal for elucidating the mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS profiling post-treatment to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Chemical probes : Synthesize a biotinylated derivative for pull-down assays to isolate interacting proteins, followed by Western blotting or MS identification .
  • Kinetic studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (kcat_{cat}/Km_m) and determine competitive vs. non-competitive mechanisms .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Solvent: DMF/DCM; Temp: 0–25°C; Yields: 70–85%
Characterization 1^1H NMR (δ 5.98, 12.5 ppm); ESI-MS m/z 550–560
Bioassays IC50_{50} in HepG2: 5–20 µM; SPR Kd_d: 10–100 nM
Stability Storage: −20°C under N2_2; Avoid pH <4 or >9

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